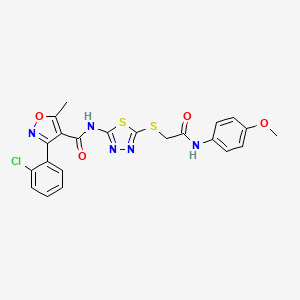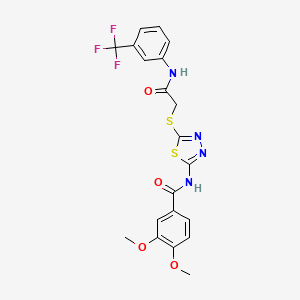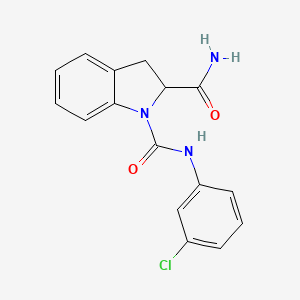![molecular formula C16H9F2N3 B2920734 8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1031967-70-0](/img/structure/B2920734.png)
8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities, including antibacterial, antimalarial, and anticancer properties . The incorporation of fluorine atoms into the quinoline structure often enhances these biological activities and provides unique properties .
作用机制
Target of Action
Quinoline derivatives are known to exhibit a broad range of biological activities, including antibacterial, antineoplastic, and antiviral effects . They often target enzymes such as bacterial DNA-gyrase .
Mode of Action
Quinolines and fluoroquinolones typically inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Biochemical Pathways
Quinolines and fluoroquinolones typically interfere with the dna replication process of bacteria, disrupting the function of dna gyrase and topoisomerase iv enzymes .
Pharmacokinetics
Fluoroquinolones generally exhibit good oral bioavailability and tissue penetration .
Result of Action
The inhibition of dna gyrase and topoisomerase iv enzymes by quinolines and fluoroquinolones typically results in the disruption of bacterial dna replication, leading to bacterial death .
Action Environment
The activity of quinolones and fluoroquinolones can be influenced by factors such as ph, temperature, and the presence of metal ions .
准备方法
The synthesis of 8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves several steps. One common method is the cyclization of a precursor bearing a pre-fluorinated benzene ring . This can be achieved through various cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . Industrial production methods often involve the use of organometallic compounds and cross-coupling reactions .
化学反应分析
8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
科学研究应用
8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
相似化合物的比较
8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other fluorinated quinoline derivatives, such as:
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
The uniqueness of this compound lies in its specific fluorination pattern and the resulting biological activities .
属性
IUPAC Name |
8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2N3/c17-10-3-1-9(2-4-10)15-13-8-19-14-6-5-11(18)7-12(14)16(13)21-20-15/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFWMQHUQSGAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC3=C4C=C(C=CC4=NC=C32)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine](/img/structure/B2920653.png)
![(E)-8-methyl-2-phenyl-N-(4-(trifluoromethyl)benzylidene)-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2920655.png)
![3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-1-(4-chlorophenyl)urea](/img/structure/B2920658.png)
![Ethyl 5-((3-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2920659.png)
![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid](/img/structure/B2920662.png)
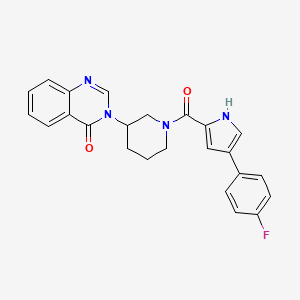
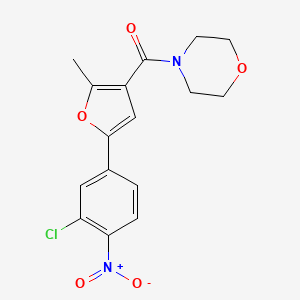

![2-(4-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2920668.png)
![3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2920669.png)
